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Compound of Interest

Compound Name: 2,2-Dimethylbutanal

Cat. No.: B1614802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to 2,2-dimethylbutanal (CAS No. 2094-

75-9), summarizing its chemical properties, synthesis, characteristic reactions, and

spectroscopic data. The review highlights the unique reactivity of this branched-chain aldehyde

and notes the current gap in the literature regarding its biological activity.

Chemical and Physical Properties
2,2-Dimethylbutanal, also known as 2,2-dimethylbutyraldehyde, is a six-carbon aliphatic

aldehyde. Its key physical and chemical properties are summarized in the table below. The

presence of a quaternary carbon atom adjacent to the carbonyl group imparts significant steric

hindrance and dictates its chemical reactivity.
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Property Value Reference(s)

Molecular Formula C₆H₁₂O [1]

Molecular Weight 100.16 g/mol [1]

CAS Number 2094-75-9 [1]

IUPAC Name 2,2-dimethylbutanal

Appearance Liquid

Boiling Point 103 °C

Density 0.801 g/cm³

SMILES CCC(C)(C)C=O

InChIKey
QYPLKDUOPJZROX-

UHFFFAOYSA-N
[1]

Synthesis and Preparation
A definitive, published experimental protocol specifically for the synthesis of 2,2-
dimethylbutanal is not readily available in the surveyed literature. However, a standard and

logical synthetic route is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-

butanol (CAS No. 1185-33-7).[2] Reagents such as Pyridinium Chlorochromate (PCC) or

conditions for a Swern oxidation are well-suited for converting primary alcohols to aldehydes

while minimizing over-oxidation to the carboxylic acid.[3][4]

A TEMPO-catalyzed oxidation offers another efficient method.[5] The following section details a

representative experimental protocol adapted from a general method for the oxidation of a

primary alcohol to an aldehyde using a TEMPO/NaOCl system.[5][6]

Proposed Experimental Protocol: TEMPO-Catalyzed
Oxidation
This protocol is adapted from a procedure for the oxidation of a structurally similar primary

alcohol.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://webbook.nist.gov/cgi/formula?ID=C2094759&Mask=200
https://webbook.nist.gov/cgi/formula?ID=C2094759&Mask=200
https://webbook.nist.gov/cgi/formula?ID=C2094759&Mask=200
https://webbook.nist.gov/cgi/formula?ID=C2094759&Mask=200
https://www.benchchem.com/product/b1614802?utm_src=pdf-body
https://www.benchchem.com/product/b1614802?utm_src=pdf-body
https://en.wikipedia.org/wiki/2,2-Dimethyl-1-butanol
https://www.quora.com/How-do-I-do-the-oxidation-of-1-pentanol-2-methyl-1-butanol-and-3-methyl-1-butanol-to-an-aldehyde
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Oxidation_of_3_3_Dimethyl_1_butanol_to_3_3_dimethylbutanal.pdf
http://orgsyn.org/demo.aspx?prep=CV8P0367
http://orgsyn.org/demo.aspx?prep=CV8P0367
https://www.benchchem.com/pdf/Unraveling_the_Reaction_Pathways_of_3_3_Dimethyl_1_butanol_A_Comparative_Guide_to_its_Oxidation_and_Dehydration_Products.pdf
http://orgsyn.org/demo.aspx?prep=CV8P0367
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2,2-Dimethyl-1-butanol

2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

Potassium bromide (KBr)

Dichloromethane (CH₂Cl₂)

Aqueous sodium hypochlorite (NaOCl, ~1 M solution)

Hydrochloric acid (HCl, 10% aqueous)

Potassium iodide (KI)

Sodium thiosulfate (Na₂S₂O₃, 10% aqueous)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A flask is charged with 2,2-dimethyl-1-butanol (0.50 mol), TEMPO (5 mmol), KBr (0.05 mol),

dichloromethane (170 mL), and an aqueous solution of KBr (5.95 g in 25 mL of water).

The biphasic mixture is stirred vigorously and cooled to approximately 0-10°C using an ice

bath.

Aqueous sodium hypochlorite (0.55 mol), with its pH adjusted to ~9.5, is added dropwise

over 15-20 minutes, ensuring the internal temperature is maintained below 15°C.

The reaction is monitored by GC or TLC until the starting alcohol is consumed.

Upon completion, the layers are separated. The aqueous layer is extracted with

dichloromethane (2 x 50 mL).

The combined organic extracts are washed sequentially with a solution of 10% HCl

containing KI, a 10% aqueous sodium thiosulfate solution, and finally with water until the
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aqueous phase is neutral.

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed by

rotary evaporation.

The crude 2,2-dimethylbutanal can be purified by distillation at atmospheric pressure.
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Reaction Setup

Oxidation

Work-up & Purification

Charge flask with:
- 2,2-Dimethyl-1-butanol

- TEMPO (catalyst)
- KBr in H₂O

- Dichloromethane (solvent)

Cool mixture to 0-10°C

Add aqueous NaOCl (oxidant)
dropwise at T < 15°C

Vigorous stirring

Monitor reaction
(TLC or GC)

Separate organic and
aqueous layers

Upon completion

Wash organic layer with:
1. HCl/KI

2. Na₂S₂O₃

3. H₂O

Dry over MgSO₄,
filter, and concentrate

Purify by distillation

2,2-Dimethylbutanal

Final Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,2-dimethylbutanal.
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Chemical Reactivity
The most notable characteristic of 2,2-dimethylbutanal's reactivity is its lack of α-hydrogens

(hydrogens on the carbon atom adjacent to the carbonyl group). This structural feature

prevents the formation of an enolate ion, thereby precluding it from undergoing typical

aldehyde reactions like aldol condensation.[7] Instead, in the presence of a strong base, it

undergoes a disproportionation reaction known as the Cannizzaro reaction.[8][9][10]

In the Cannizzaro reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic

acid (as its carboxylate salt), and the other is reduced to a primary alcohol.[8] The reaction is

initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde

molecule. The key step is the subsequent transfer of a hydride ion from the resulting

tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule.[8][11]

2,2-Dimethylbutanal
Structure

No α-Hydrogens?

Aldol Condensation

  No

Cannizzaro Reaction

  Yes

Click to download full resolution via product page

Caption: Reactivity logic for 2,2-dimethylbutanal based on structure.

Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of 2,2-dimethylbutanal. While

experimental NMR and IR spectra are not available in the literature, mass spectrometry data

has been published. Predicted NMR and IR characteristics are presented alongside the

experimental mass spectrum data.
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Mass Spectrometry
The electron ionization (EI) mass spectrum of 2,2-dimethylbutanal is characterized by

fragmentation resulting from the cleavage of bonds adjacent to the sterically hindered

quaternary carbon. The molecular ion peak is typically not observed or is of very low intensity in

branched compounds under EI conditions.[1][12]

m/z Relative Intensity (%) Proposed Fragment

29 100
[CHO]⁺ (formyl cation) or

[C₂H₅]⁺ (ethyl cation)

57 85 [C₄H₉]⁺ (tert-butyl cation)

71 10 [M - C₂H₅]⁺ or [C₅H₁₁]⁺

100 Not Observed [M]⁺ (Molecular Ion)

Data interpreted from NIST Mass Spectrometry Data Center.[1]

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 2,2-
dimethylbutanal based on its chemical structure and established spectroscopic principles.[13]

[14][15][16][17][18]

Table 4.2.1: Predicted ¹H NMR Spectrum (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 9.7 Singlet (s) 1H
Aldehydic H (-H-
C=O)

~1.5 - 1.7 Quartet (q) 2H
Methylene H (-CH₂-

CH₃)

~1.0 - 1.2 Singlet (s) 6H
Gem-dimethyl H (-

C(CH₃)₂)
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| ~0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl H (-CH₂-CH₃) |

Table 4.2.2: Predicted ¹³C NMR Spectrum (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~200 - 205 Carbonyl C ( C=O)

~45 - 55 Quaternary C (-C(CH₃)₂)

~30 - 40 Methylene C (-CH₂-CH₃)

~20 - 25 Gem-dimethyl C (-C(CH₃)₂)

| ~5 - 10 | Terminal methyl C (-CH₂-CH₃) |

Table 4.2.3: Predicted Infrared (IR) Spectrum

Wavenumber (cm⁻¹) Vibration Type

~2970, 2875 C-H (sp³) stretch

~2820, 2720 C-H (aldehyde) stretch (Fermi doublet)

~1725 - 1740 C=O (aldehyde) stretch (strong)

| ~1465, 1370 | C-H (sp³) bend |

Biological Activity and Toxicology
A comprehensive search of scientific literature and toxicological databases reveals a significant

lack of data on the specific biological activity, pharmacology, and toxicology of 2,2-
dimethylbutanal.

While the general class of short-chain aldehydes is known to exhibit biological effects, often

through reactions with biological nucleophiles like primary amines on proteins (e.g., lysine

residues), no specific studies have been conducted on this particular molecule.[19][20]

Aldehydes can be involved in cellular signaling, oxidative stress, and inflammatory responses.

[21][22][23] However, without dedicated research, it is impossible to extrapolate these general

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1614802?utm_src=pdf-body
https://www.benchchem.com/product/b1614802?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/tx5001046
https://pmc.ncbi.nlm.nih.gov/articles/PMC4106693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10354807/
https://www.creative-proteomics.com/resource/aldehydes-structures-formation-biological-effects-and-analytical-methods.htm
https://www.creative-proteomics.com/blog/aldehyde-compounds-significance.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


activities to 2,2-dimethylbutanal, especially given its unique steric hindrance around the

carbonyl group which may significantly alter its reactivity with biological macromolecules.

Professionals in drug development and toxicology should note this as a critical knowledge gap.

Any consideration of this compound for commercial or pharmaceutical use would require a full

suite of toxicological and pharmacological evaluations, including cytotoxicity, mutagenicity, and

mechanism of action studies.

Conclusion
2,2-Dimethylbutanal is a structurally interesting aldehyde whose chemistry is dominated by

the absence of α-hydrogens, leading to its participation in the Cannizzaro reaction rather than

aldol condensation. Its synthesis can be reliably achieved through the oxidation of 2,2-

dimethyl-1-butanol. While its mass spectrum is documented, a significant gap exists in the

experimental characterization of its NMR and IR spectra. Most critically, there is a complete

absence of published research on its biological effects, representing an open area for future

investigation by toxicologists, pharmacologists, and drug development scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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